N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide
Description
N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide is a heterocyclic compound featuring a fused pyridoindole core with an ethyl group at the N-position and an acetamide substituent at the 1-position. This structure combines the rigidity of the tetrahydro-β-carboline scaffold with the hydrogen-bonding capacity of the acetamide moiety, making it a candidate for pharmacological exploration.
Properties
CAS No. |
76907-21-6 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-ethyl-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetamide |
InChI |
InChI=1S/C15H19N3O/c1-2-16-14(19)9-13-15-11(7-8-17-13)10-5-3-4-6-12(10)18-15/h3-6,13,17-18H,2,7-9H2,1H3,(H,16,19) |
InChI Key |
RQMYYBHPURCACN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Formation
The synthesis often begins with a substituted indole or pyridoindole derivative, such as ethyl 5-chloro-1H-indole-2-carboxylate or related compounds. Alkylation or functional group modification at the nitrogen or carbon positions is performed to obtain the tetrahydro-pyridoindole scaffold.
Introduction of the Acetate Side Chain
The key step involves reaction of the pyridoindole intermediate with ethyl pyruvate or related ketoesters in an acidic medium to form diester intermediates.
Conversion to Amide
The diester intermediate is treated with an amine (e.g., ethylamine) under reflux in ethanol to form the corresponding ester amide.
- Subsequent hydrolysis under basic conditions converts the ester to the corresponding acid.
- The acid is then activated either by formation of an imidazolide (using N,N'-carbonyldiimidazole) or by conversion to an acid chloride.
- Reaction with the appropriate amine yields the primary, secondary, or tertiary amide, including N-ethyl derivatives.
Optional Oxidation Step
If a double bond between positions 3 and 4 of the pyridoindole ring is desired, the single bond compound is oxidized using reagents such as:
- 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione
- 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
This oxidation is performed in solvents like toluene or dichloromethane at room temperature to reflux.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The acidic medium choice and temperature control are critical for the condensation step to maximize yield and purity of the diester intermediate.
- Use of N,N'-carbonyldiimidazole for acid activation is preferred for mild conditions and better control over amide formation.
- Hydrolysis under basic conditions must be carefully monitored to avoid degradation of the tetrahydro-pyridoindole core.
- Oxidation to introduce double bonds requires careful solvent and temperature selection to prevent over-oxidation or side reactions.
- Recrystallization from isopropanol or propan-2-ol is commonly used for purification of the final amide product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide as a promising candidate in the development of anticancer agents. The compound exhibits notable activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. It interacts with cellular receptors that are pivotal in regulating cell growth and survival.
- Case Studies : In one study, derivatives of this compound demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines, suggesting its potential as a lead compound for further development into anticancer drugs .
Neuropharmacological Applications
The compound's structural features suggest potential applications in neuropharmacology:
- CNS Activity : Research indicates that this compound may influence neurotransmitter systems involved in mood regulation and cognitive functions. Its derivatives have shown promise in treating conditions such as depression and anxiety disorders.
- Studies on Receptor Interaction : The compound's interaction with serotonin and dopamine receptors has been documented, indicating its potential use in developing antidepressants and antipsychotics .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating novel compounds:
- Precursor for Derivatives : This compound can be modified to produce various derivatives with enhanced biological activities. For example, modifications at the nitrogen or carbon positions can yield compounds with improved solubility or potency against specific targets .
- Applications in Drug Development : Its ability to serve as a scaffold for further chemical modifications makes it valuable in the pharmaceutical industry for developing new drug candidates.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The molecular targets and pathways involved include enzymes that catalyze oxidation-reduction reactions, such as oxidoreductases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Antiproliferative Activity : Compound 12d’s antiproliferative evaluation highlights the pyridoindole scaffold’s relevance in medicinal chemistry. The target compound’s acetamide group could modulate target binding affinity compared to ester derivatives .
- Thermal Stability : While DNTF (unrelated energetic material in ) has high thermal stability (decomposition >250°C), the pyridoindole core in the target compound is expected to exhibit moderate stability, typical of bioactive heterocycles .
- Melting Points : Compound 1u (indole derivative) melts at 97–98°C, suggesting that the pyridoindole core in the target compound may have a higher melting point due to increased rigidity .
Functional Group Impact on Bioactivity
- Acetamide vs.
- Ethyl vs. Bulkier Substituents : The N-ethyl group balances lipophilicity and steric effects, whereas the benzyl/cyclopropyl groups in 12d may hinder membrane permeability .
Biological Activity
N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- CAS Number : 80994-42-9
The compound features a pyridoindole structure which is significant in medicinal chemistry for its diverse pharmacological properties.
Antipsychotic Properties
Recent studies have indicated that derivatives of pyridoindole compounds exhibit antipsychotic-like properties. A notable study found that certain tetrahydrocarboline derivatives, including this compound, act as antagonists at dopamine D3 receptors. This activity suggests potential use in treating schizophrenia and other psychotic disorders .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of various enzymes. For example, it has shown lipophilic inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Dopamine D3 Receptor Antagonism :
- A study highlighted that the compound exhibited significant binding affinity to the D3 receptor, which is implicated in mood regulation and reward pathways.
- This antagonism could lead to reduced symptoms in psychotic disorders.
-
Anticancer Activity :
- Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- The specific effects of this compound on cancer cell lines remain to be fully elucidated but show promise based on structural analogs .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-ethyl-substituted tetrahydro-β-carboline derivatives?
- Methodology :
- Lead Optimization : Start with tetrahydro-β-carboline scaffolds (e.g., (1S,3S)-1-methyl derivatives) and introduce ethyl groups via alkylation or acylation. For example, ethyl esters can be synthesized by reacting the core structure with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- One-Pot Reactions : Use α-arylation/N-alkylation strategies with aldehydes (e.g., benzaldehyde) and indole derivatives to build the pyridoindole backbone efficiently .
- Key Tools : NMR (¹H/¹³C) to confirm regioselectivity, HPLC for purity assessment.
Q. How is structural characterization performed for tetrahydro-β-carboline derivatives?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction (e.g., for methyl-1-(p-tolyl) derivatives) resolves absolute configurations and hydrogen-bonding networks .
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. methyl groups), while IR confirms functional groups like carbonyls (1689 cm⁻¹ for acetamide moieties) .
- Data Interpretation : Compare experimental spectra with computational simulations (e.g., DFT) to validate stereochemistry.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-ethyl derivatives?
- Methodology :
- Solvent/Temperature Screening : For hybrid molecules (e.g., tetrahydro-β-carboline–tetrazole hybrids), methanol at 60–80°C under microwave irradiation increases yields to 66% compared to traditional heating .
- Catalyst Selection : Pd-catalyzed amidation/cyclization (e.g., with NH₃ sources) improves regioselectivity in indole-functionalized derivatives .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare antiproliferative IC₅₀ values of analogs with varying substituents (e.g., cyclopropyl vs. 4-chlorophenyl groups). For example, (1S,3R)-1-cyclopropyl derivatives show enhanced HDAC inhibition (IC₅₀ = 0.8 μM) compared to bulkier substituents .
- Mechanistic Profiling : Use kinase selectivity panels or transcriptomics to identify off-target effects that may explain divergent results in cell-based assays .
Q. How do stereochemical variations impact the biological activity of tetrahydro-β-carboline derivatives?
- Methodology :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., (1S,3S) vs. (1R,3S) isomers) and test their activity in parallel .
- Circular Dichroism (CD) : Correlate optical rotation data (e.g., [α]₂₀ᴰ = −88.39 for (1S,3R) isomers) with receptor-binding affinities .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the antiviral potential of these compounds?
- Methodology :
- Plaque Reduction Assays : Test derivatives against RNA viruses (e.g., influenza) at non-cytotoxic concentrations (CC₅₀ > 100 μM) .
- Time-of-Addition Studies : Determine whether compounds inhibit viral entry (pre-treatment) or replication (post-infection) .
Q. How can computational modeling guide the design of tetrahydro-β-carboline-based HDAC inhibitors?
- Methodology :
- Docking Simulations : Use Autodock Vina to model interactions between the pyridoindole core and HDAC active sites (e.g., Zn²⁺ coordination) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
